molecular formula C14H19N5O2 B7084323 N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide

N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide

Cat. No.: B7084323
M. Wt: 289.33 g/mol
InChI Key: RKZGOBSTVRTJIH-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with tert-butyl and methyl groups, and a pyridazinone moiety linked via an acetamide bridge. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-10-8-11(19(17-10)14(2,3)4)16-12(20)9-18-13(21)6-5-7-15-18/h5-8H,9H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZGOBSTVRTJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CN2C(=O)C=CC=N2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution Reactions: The tert-butyl and methyl groups are introduced to the pyrazole ring through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Formation of the Pyridazinone Moiety: The pyridazinone ring is synthesized by the cyclization of a hydrazine derivative with a suitable dicarbonyl compound.

    Coupling Reaction: The final step involves the coupling of the substituted pyrazole with the pyridazinone moiety via an acetamide linkage. This can be achieved through the reaction of the pyrazole derivative with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyridazinone rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide can be compared with other similar compounds, such as:

    N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)ethanamide: This compound has a similar structure but with an ethanamide linkage instead of an acetamide linkage.

    N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)propionamide: This compound features a propionamide linkage, providing different physicochemical properties.

The uniqueness of this compound lies in its specific acetamide linkage, which may confer distinct biological activities and chemical reactivity compared to its analogs.

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